5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Descripción
5-Amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 5-amino-triazole core substituted at the 1-position with a 4-chlorobenzyl group and at the 4-carboxamide position with a furan-2-ylmethyl moiety. The 1,2,3-triazole scaffold is known for its metabolic stability and hydrogen-bonding capabilities, making it a privileged structure in medicinal chemistry.
Propiedades
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKTYSDRMVSDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Análisis De Reacciones Químicas
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic/basic conditions:
| Condition | Reaction Type | Product |
|---|---|---|
| Strong acid (e.g., HCl) | Acidic hydrolysis | 1H-1,2,3-triazole-4-carboxylic acid |
| Base (e.g., NaOH) | Basic hydrolysis | Triazole-4-carboxylate salt |
This reaction is critical for modifying the compound’s solubility or reactivity.
Oxidation of the Furan Moiety
The furan ring is prone to electrophilic oxidation , converting it into a quinone-like structure:
-
Reagents : Oxidizing agents (e.g., KMnO₄, HOCl).
-
Product : Oxidized furan derivatives (e.g., dihydrofuran diols or epoxides).
Nucleophilic Substitution at the Chlorobenzyl Group
The 4-chlorobenzyl substituent can undergo SNAr (nucleophilic aromatic substitution) :
-
Conditions : Activating groups (e.g., electron-withdrawing groups) and nucleophiles (e.g., NH₃, OH⁻).
-
Product : Substituted benzyl derivatives (e.g., benzylamine or benzyl alcohol).
Amide Bond Formation/Modification
The amino group at position 5 can participate in amide bond formation or substitution :
-
Reaction : Acylation (e.g., with acetyl chloride) or deamination (e.g., with NaNO₂/HCl).
-
Product : N-acylated derivatives or nitrated triazoles.
Reduction of the Triazole Ring
The triazole ring is resistant to reduction under standard conditions (e.g., H₂/Pd), but catalytic hydrogenation under high pressure may yield:
-
Product : Reduced triazole derivatives (e.g., imidazoles).
Electrophilic Substitution on the Furan Ring
The furan-2-ylmethyl group undergoes electrophilic substitution (e.g., nitration, bromination):
-
Reagents : NO₂⁺ (HNO₃/H₂SO₄) or Br₂.
-
Product : Substituted furan derivatives (e.g., nitro-furan or bromo-furan).
Key Reaction Pathway Comparison
| Reaction Type | Key Functional Group Involved | Example Reagent | Product Type |
|---|---|---|---|
| Hydrolysis | Carboxamide | HCl or NaOH | Carboxylic acid/salt |
| Oxidation | Furan ring | KMnO₄ | Oxidized furan |
| Nucleophilic substitution | Chlorobenzyl | NH₃ | Substituted benzyl |
| Amide bond modification | Amino group | AcCl | N-acylated amide |
Research Findings and Mechanistic Insights
-
Biological Relevance : Triazole derivatives, including this compound, are studied for enzyme inhibition (e.g., MIF tautomerase) .
-
Synthetic Challenges : Control of reaction conditions (pH, temperature) is critical to minimize side reactions during synthesis.
-
Structural Stability : The triazole core is robust, but substituents like furan may limit thermal stability during high-temperature reactions.
This compound’s reactivity highlights the versatility of triazoles in organic synthesis and medicinal chemistry, with potential applications in drug discovery and material science.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues with Halogenated Benzyl Groups
- 5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (C₁₇H₁₅ClFN₅O, MW 359.79): This compound differs in the position of the chlorine atom (ortho vs. para) on the benzyl group and substitutes the N-carboxamide with a 4-fluorobenzyl group. The 4-fluorobenzyl group could enhance metabolic stability due to fluorine’s electron-withdrawing effects .
- Both compounds share the 4-fluorobenzyl carboxamide, but the target compound’s furan substituent may confer distinct solubility and metabolic profiles .
Analogues with Aromatic Carboxamide Substitutions
- 5-Amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (C₁₈H₁₇ClN₅O, MW 354.82): Substitution with a methylphenyl (tolyl) group increases lipophilicity (logP) compared to the furan-containing target compound.
- 5-Amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (C₁₉H₁₉ClN₅O₃, MW 408.85): Methoxy groups enhance solubility via polar interactions but may introduce metabolic liabilities (e.g., O-demethylation). The target compound’s furan group, while less polar than methoxy, offers a balance between solubility and metabolic stability .
Pharmacologically Active Derivatives
- 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead 1): This scaffold (IC₅₀ = 32 µM for LexA cleavage inhibition) lacks aromatic substitutions but retains the 5-amino-triazole core. The carbamoylmethyl group facilitates β-turn mimetic properties, critical for inhibiting bacterial SOS response. The target compound’s 4-chlorobenzyl and furan groups may enhance target specificity compared to Lead 1’s simpler structure .
- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This derivative exhibits antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%). The dichlorophenyl group increases steric bulk and electron-withdrawing effects, whereas the target compound’s furan substituent may reduce cytotoxicity while maintaining efficacy .
Table 1: Comparative Analysis of Key Compounds
Key Findings and Implications
Substituent Position Matters : Para-substitution on the benzyl group (e.g., 4-chlorobenzyl) optimizes steric and electronic interactions compared to ortho or meta isomers .
Carboxamide Substituents Influence Activity : Aromatic groups (e.g., 4-fluorobenzyl) enhance metabolic stability, while heterocycles like furan may improve solubility and target selectivity .
Scaffold Versatility: The 5-amino-triazole-4-carboxamide core supports diverse biological activities, from SOS response inhibition to anticancer effects, depending on substituents .
Actividad Biológica
5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This triazole derivative has been studied for its potential applications in treating various diseases, including neurodegenerative disorders and infections. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13ClN4O2
- Molecular Weight : 292.72 g/mol
- CAS Number : 351436-78-7
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anti-inflammatory, neuroprotective, and antimicrobial agent.
1. Anti-inflammatory Activity
Research indicates that 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibits notable anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of nitric oxide (NO) in activated macrophages, which is a key mediator in inflammatory responses. The IC50 value for NO inhibition was reported to be approximately 2.91 ± 0.47 μM .
2. Neuroprotective Effects
The compound has shown promising neuroprotective effects in models of neurodegeneration. It was found to improve cognitive function in scopolamine-induced memory impairment models in mice. Mechanistic studies suggest that it may protect against oxidative stress and inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease .
3. Antimicrobial Activity
The antimicrobial potential of this triazole derivative has been evaluated against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. Further investigations are required to elucidate its spectrum of activity and efficacy compared to standard antibiotics .
The mechanisms underlying the biological activities of 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involve several pathways:
- Inhibition of NF-kB Pathway : The compound appears to block the NF-kB signaling pathway by preventing the phosphorylation of the P65 protein, leading to reduced inflammation .
- Antioxidant Activity : It may reduce reactive oxygen species (ROS) generation and enhance cellular antioxidant defenses, contributing to its neuroprotective effects .
Research Findings and Case Studies
Several studies have documented the biological effects and mechanisms of action for this compound:
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne to form the triazole core. Subsequent steps include:
- Benzylation : Introducing the 4-chlorobenzyl group via nucleophilic substitution.
- Carboxamide formation : Coupling the furan-2-ylmethylamine to the triazole-carboxylic acid intermediate using carbodiimide coupling agents (e.g., EDC/HCl).
Optimization of reaction conditions (e.g., Cu(I) catalysis, 60–80°C, inert atmosphere) improves yields. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assigns proton environments (e.g., triazole CH at δ 7.8–8.2 ppm) and carbon backbone.
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹).
- X-ray crystallography : Resolves 3D structure (e.g., bond angles, dihedral distortions) using SHELXL for refinement. Crystallographic data (e.g., CCDC entries) validate regiochemistry .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains via broth microdilution (CLSI guidelines).
- Time-kill kinetics : Assess bactericidal effects over 24h.
- Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to evaluate enhanced efficacy .
Advanced Research Questions
Q. How do halogen substitutions (e.g., Cl, Br, F) on the benzyl group influence biological activity?
Comparative studies reveal:
| Substituent | Target Activity | IC50/MIC | Mechanism Insight |
|---|---|---|---|
| 4-Cl | Antimicrobial (S. aureus) | MIC = 2 µg/mL | Enhanced membrane penetration via lipophilicity. |
| 4-Br | Anticancer (MCF-7) | IC50 = 12 µM | Bromine’s bulk improves kinase active-site binding. |
| 4-F | Anti-inflammatory (COX-2) | IC50 = 18 µM | Fluorine’s electronegativity stabilizes H-bonds. |
| Structure-activity relationship (SAR) models guide rational design . |
Q. What computational strategies predict target binding modes?
- Molecular docking (AutoDock Vina) : Simulates interactions with COX-2 or EGFR kinase (PDB: 1PGH, 4HJO). Key parameters: binding energy (ΔG ≤ -8 kcal/mol), hydrogen bonds with catalytic residues (e.g., Lys68).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD < 2 Å indicates stable binding .
Q. How can conflicting bioactivity data across studies be resolved?
- Purity validation : HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
- Assay standardization : Use identical cell lines (e.g., HepG2), media (RPMI-1640), and incubation times (48h).
- Orthogonal validation : Pair cell viability (MTT assay) with target-specific assays (e.g., Western blot for p-ERK inhibition) .
Q. What formulation strategies address poor aqueous solubility?
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Nanoparticulate systems : PEGylated liposomes (size: 100–150 nm, PDI < 0.2) enhance bioavailability.
- Prodrugs : Introduce phosphate esters for hydrolytic activation in vivo .
Q. How is crystallographic data refined to resolve structural ambiguities?
- SHELXL refinement : Iterative cycles using high-resolution (<1.0 Å) data. Key parameters: R1 ≤ 5%, wR2 ≤ 12%.
- Twinned data handling : Apply HKLF5 in SHELXL for detwinning.
- Disorder modeling : Split occupancy for flexible substituents (e.g., furan ring) .
Methodological Considerations
Q. What experimental controls are essential in kinase inhibition assays?
- Positive controls : Staurosporine (pan-kinase inhibitor).
- Negative controls : DMSO vehicle (≤0.1%).
- ATP competition : Test inhibition at 1 mM ATP to confirm competitive binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
